molecular formula C17H21N3O2 B7539651 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

Cat. No. B7539651
M. Wt: 299.37 g/mol
InChI Key: XRVQZXSRZYQEAC-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide, also known as MPFC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPFC belongs to the class of furan carboxamides and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been reported to inhibit the activity of certain enzymes involved in the inflammatory pathway, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing the production of inflammatory mediators. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway.

Advantages and Limitations for Lab Experiments

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potent biological activity. However, the limitations of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide include its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other disease conditions, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide involves the reaction of 3-methylfuran-2-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-methylpiperazine to form the final product, 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide.

Scientific Research Applications

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide has also been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-7-12-22-16(13)17(21)18-14-5-3-4-6-15(14)20-10-8-19(2)9-11-20/h3-7,12H,8-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVQZXSRZYQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide

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